



## Protocol for Using Cilastatin in Cisplatin-Induced Nephrotoxicity Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Cilastatin (sodium) |           |
| Cat. No.:            | B13404390           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Cisplatin is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe nephrotoxicity.[1] This side effect is primarily due to the accumulation of cisplatin in the proximal tubular cells of the kidneys, leading to cellular damage, inflammation, and apoptosis.[2][3] Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), has emerged as a promising agent to mitigate cisplatin-induced kidney injury.[4][5]

Cilastatin's protective mechanism is multifaceted. By inhibiting DHP-I on the brush border of proximal tubular cells, it is thought to reduce the uptake and accumulation of cisplatin within these cells.[6][7] This action, in turn, attenuates a cascade of detrimental downstream effects. Key among these is the inhibition of the Fas/Fas ligand (FasL)-mediated extrinsic apoptosis pathway, a critical driver of cisplatin-induced cell death.[2] Furthermore, cilastatin has been shown to reduce oxidative stress, inflammation, and the activation of pro-inflammatory signaling pathways such as nuclear factor- $\kappa$ B (NF- $\kappa$ B) and tumor necrosis factor- $\alpha$  (TNF $\alpha$ ).[8] Importantly, studies have indicated that cilastatin's nephroprotective effects do not compromise the antitumor efficacy of cisplatin.[3][5][9]

These application notes provide a comprehensive protocol for utilizing cilastatin in preclinical models of cisplatin-induced nephrotoxicity, offering a valuable tool for researchers investigating kidney injury and developing novel therapeutic strategies.



# Experimental Protocols In Vivo Model: Cisplatin-Induced Nephrotoxicity in Rodents

This protocol describes the induction of acute kidney injury (AKI) using cisplatin in rats or mice and the co-administration of cilastatin for nephroprotection.

#### Materials:

- Cisplatin (cis-diamminedichloroplatinum(II))
- Cilastatin sodium salt
- Sterile saline (0.9% NaCl)
- Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)[8][10]
- Animal handling and restraint equipment
- Syringes and needles for intraperitoneal (i.p.) injection
- Metabolic cages for urine collection
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
- Analytical equipment for measuring serum creatinine and blood urea nitrogen (BUN)

#### Procedure:

- Animal Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.[10]
- Grouping: Randomly divide the animals into four groups (n=6-8 per group):
  - Control Group: Receives saline i.p.
  - o Cilastatin Control Group: Receives cilastatin i.p.



- Cisplatin Group: Receives a single dose of cisplatin i.p.
- Cisplatin + Cilastatin Group: Receives cilastatin i.p. followed by a single dose of cisplatin i.p.

#### Drug Preparation:

- Dissolve cisplatin in sterile saline to a final concentration of 1 mg/mL. The dosage for inducing nephrotoxicity can range from a single high dose (e.g., 20-25 mg/kg for mice, 5-7 mg/kg for rats) to repeated lower doses.[5][11]
- Dissolve cilastatin sodium salt in sterile saline. A common dosage is 75 mg/kg administered every 12 hours in rats.[5]

#### Administration:

- For the Cisplatin + Cilastatin group, administer cilastatin i.p. 30 minutes to 1 hour before the cisplatin injection.[12]
- Administer a single i.p. injection of cisplatin to the Cisplatin and Cisplatin + Cilastatin groups.
- Administer equivalent volumes of saline to the Control and Cilastatin Control groups.

#### Monitoring and Sample Collection:

- Monitor animal body weight daily.
- House animals in metabolic cages for 24-hour urine collection at baseline and specified time points post-injection (e.g., 24, 48, 72 hours).
- Collect blood samples via tail vein or cardiac puncture at the end of the study (typically 3-5 days after cisplatin injection).[8][12]

#### Endpoint Analysis:

 Renal Function: Measure serum creatinine and BUN levels. Calculate the glomerular filtration rate (GFR) if feasible.[3][8]



- Kidney Injury Markers: Measure urinary or tissue levels of kidney injury molecule-1 (KIM-1).[8]
- Histopathology: Harvest the kidneys, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular damage.
- Molecular Analysis: Process kidney tissue for analysis of apoptotic markers (e.g., caspase-3, Bax/Bcl-2 ratio), inflammatory cytokines (e.g., TNFα, IL-6), and oxidative stress markers.[3][8]

### **Data Presentation**

Table 1: Effects of Cilastatin on Renal Function Parameters in a Rat Model of Cisplatin-Induced Nephrotoxicity

| Group                  | Serum Creatinine<br>(mg/dL) | Blood Urea<br>Nitrogen (BUN)<br>(mg/dL) | Glomerular<br>Filtration Rate<br>(GFR) (mL/min) |
|------------------------|-----------------------------|-----------------------------------------|-------------------------------------------------|
| Control                | 0.5 ± 0.1                   | 20 ± 3                                  | 1.2 ± 0.2                                       |
| Cilastatin             | 0.6 ± 0.1                   | 22 ± 4                                  | 1.1 ± 0.2                                       |
| Cisplatin              | 2.8 ± 0.5                   | 150 ± 20                                | 0.3 ± 0.1*                                      |
| Cisplatin + Cilastatin | 1.2 ± 0.3#                  | 70 ± 15#                                | 0.8 ± 0.2#                                      |

<sup>\*</sup>Data are presented as mean  $\pm$  SD. \*p < 0.05 compared to the Control group. #p < 0.05 compared to the Cisplatin group. Data are representative values compiled from multiple sources.[3][8][13]

Table 2: Effects of Cilastatin on Markers of Kidney Injury and Inflammation



| Group                  | Kidney Injury<br>Molecule-1 (KIM-1)<br>(relative<br>expression) | Renal TNFα (pg/mg<br>protein) | Renal NF-ĸB<br>Activation (relative<br>units) |
|------------------------|-----------------------------------------------------------------|-------------------------------|-----------------------------------------------|
| Control                | 1.0 ± 0.2                                                       | 50 ± 10                       | 1.0 ± 0.3                                     |
| Cilastatin             | 1.1 ± 0.3                                                       | 55 ± 12                       | 1.2 ± 0.4                                     |
| Cisplatin              | 8.5 ± 1.5                                                       | 250 ± 40                      | 5.0 ± 1.0*                                    |
| Cisplatin + Cilastatin | 3.2 ± 0.8#                                                      | 120 ± 25#                     | 2.5 ± 0.7#                                    |

<sup>\*</sup>Data are presented as mean  $\pm$  SD. \*p < 0.05 compared to the Control group. #p < 0.05 compared to the Cisplatin group. Data are representative values compiled from multiple sources.[8]

## **Mandatory Visualization**





Click to download full resolution via product page

Experimental workflow for the in vivo model.





Click to download full resolution via product page

Cisplatin-induced nephrotoxicity signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. [PDF] Cilastatin Attenuates Cisplatin-Induced Proximal Tubular Cell Damage | Semantic Scholar [semanticscholar.org]
- 7. Lipidomics Reveals Cisplatin-Induced Renal Lipid Alterations during Acute Kidney Injury and Their Attenuation by Cilastatin PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. docta.ucm.es [docta.ucm.es]
- 10. Cisplatin-Induced Acute Kidney Injury Model [bio-protocol.org]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for Using Cilastatin in Cisplatin-Induced Nephrotoxicity Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13404390#protocol-for-using-cilastatin-in-cisplatin-induced-nephrotoxicity-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com